molecular formula C23H23N3O2S2 B2771566 N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide CAS No. 872197-62-1

N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide

Cat. No.: B2771566
CAS No.: 872197-62-1
M. Wt: 437.58
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C23H23N3O2S2 and its molecular weight is 437.58. The purity is usually 95%.
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Biological Activity

N,N-Diethyl-2-(5-oxo-1-thioxo-3-(o-tolyl)-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)acetamide is a thiazoloquinazoline derivative that has garnered attention for its potential biological activities. This compound belongs to a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound based on available literature, including synthesis methods, biological assays, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the thiazole ring and subsequent modifications to introduce the quinazoline moiety. Various synthetic routes have been explored to optimize yield and purity, which are critical for biological assays.

Anticancer Activity

Recent studies have indicated that thiazoloquinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : The compound was tested against several human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). IC50 values were reported in the micromolar range, indicating substantial growth inhibition in these cells .
Cell LineIC50 (µM)Mechanism of Action
MCF-715.2Induction of apoptosis via caspase activation
HCT-11612.8Cell cycle arrest in G2/M phase
PC-310.5Modulation of Bcl-2 family proteins

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor:

  • Protein Kinase Inhibition : It was evaluated against a panel of kinases including DYRK1A and GSK-3β. Preliminary results suggest that modifications in the thiazole ring significantly affect kinase inhibition potency .
EnzymeIC50 (µM)Remarks
DYRK1A50Effective inhibitor; potential therapeutic target
GSK-3β75Moderate inhibition observed

Antioxidant Activity

The antioxidant potential of this compound was assessed using DPPH radical scavenging assays:

  • Compounds showed varying degrees of antioxidant activity with IC50 values lower than standard antioxidants like quercetin .

Structure-Activity Relationship (SAR)

The biological activity of thiazoloquinazolines is closely related to their structural features. Variations in substituents on the thiazole or quinazoline rings can significantly alter their pharmacological profiles. For instance:

  • Substituent Variations : Introduction of electron-donating or withdrawing groups can enhance or diminish activity.
  • Ring Modifications : Altering the position of sulfur or oxygen atoms within the heterocyclic frameworks has been shown to impact both potency and selectivity for target enzymes.

Case Studies

Several case studies have highlighted the therapeutic potential of thiazoloquinazolines in preclinical models:

  • Study on MCF-7 Cells : A study demonstrated that treatment with N,N-diethyl derivative resulted in a significant reduction in cell viability compared to control groups, with evidence of apoptosis through increased expression of pro-apoptotic markers .
  • In Vivo Models : Animal studies are ongoing to evaluate the efficacy and safety profile of this compound in tumor-bearing mice, which may provide insights into its potential as an anticancer agent.

Properties

CAS No.

872197-62-1

Molecular Formula

C23H23N3O2S2

Molecular Weight

437.58

IUPAC Name

N,N-diethyl-2-[3-(2-methylphenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]acetamide

InChI

InChI=1S/C23H23N3O2S2/c1-4-24(5-2)19(27)14-25-21-20(16-11-7-6-10-15(16)3)30-23(29)26(21)18-13-9-8-12-17(18)22(25)28/h6-13H,4-5,14H2,1-3H3

SMILES

CCN(CC)C(=O)CN1C2=C(SC(=S)N2C3=CC=CC=C3C1=O)C4=CC=CC=C4C

solubility

not available

Origin of Product

United States

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